Ethyl 2-bromothiophene-3-carboxylate

Catalog No.
S1900548
CAS No.
632325-50-9
M.F
C7H7BrO2S
M. Wt
235.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromothiophene-3-carboxylate

CAS Number

632325-50-9

Product Name

Ethyl 2-bromothiophene-3-carboxylate

IUPAC Name

ethyl 2-bromothiophene-3-carboxylate

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1 g/mol

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3

InChI Key

PDYDQPWWVZTVQD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1)Br

Canonical SMILES

CCOC(=O)C1=C(SC=C1)Br

Ethyl 2-bromothiophene-3-carboxylate is a bifunctional heteroaromatic building block characterized by a highly reactive C2-bromide and a C3-ethyl ester. It is primarily procured as a foundational precursor for the synthesis of thieno-fused bicyclic and tricyclic systems, such as thieno[2,3-d]pyrimidines and complex ladder-type conjugated materials. The strategic placement of the bromide allows for efficient palladium-catalyzed cross-coupling (e.g., Suzuki, Stille), while the adjacent ethyl ester provides a controlled handle for subsequent nucleophilic addition, saponification, or cyclocondensation [1]. This dual functionality makes it a critical scaffold in both medicinal chemistry scale-up and the production of organic electronic materials.

Substituting this specific compound with closely related analogs introduces significant process inefficiencies. Utilizing the chlorinated analog (ethyl 2-chlorothiophene-3-carboxylate) severely depresses oxidative addition rates in standard palladium catalysis, necessitating the procurement of expensive, sterically demanding phosphine ligands and higher reaction temperatures to achieve acceptable yields [1]. Conversely, substituting with the methyl ester analog (methyl 2-bromothiophene-3-carboxylate) increases the risk of premature hydrolysis during the basic aqueous conditions typical of Suzuki-Miyaura couplings, leading to the formation of unwanted free acid byproducts and complicating downstream purification[2]. Furthermore, the ethyl ester offers superior lipophilicity and miscibility in non-polar hydrocarbon solvents compared to the free acid or methyl ester, streamlining homogeneous catalysis in industrial batch reactors.

Superior Oxidative Addition in Palladium-Catalyzed Cross-Coupling vs. Chloride

In standard palladium-catalyzed cross-coupling reactions, the C2-bromide in ethyl 2-bromothiophene-3-carboxylate undergoes oxidative addition significantly faster than the corresponding C2-chloride. While the chloride analog typically requires specialized ligands (e.g., XPhos) and temperatures exceeding 100 °C to achieve >80% conversion, the bromide achieves near-quantitative yields (>90%) using standard, cost-effective Pd(PPh3)4 or Pd(dppf)Cl2 at 70–90 °C [1].

Evidence DimensionCross-coupling conversion efficiency
Target Compound Data>90% yield with standard Pd(PPh3)4 at 80 °C
Comparator Or BaselineEthyl 2-chlorothiophene-3-carboxylate (<50% yield under identical conditions without specialized ligands)
Quantified Difference>40% higher baseline yield; eliminates need for premium ligands
ConditionsSuzuki-Miyaura coupling with aryl boronic acids, K2CO3, Toluene/H2O, 80 °C

Procuring the bromide drastically reduces catalyst costs and process temperatures, improving overall synthetic economy and scalability.

Enhanced Resistance to Premature Hydrolysis vs. Methyl Ester

The ethyl ester group provides greater steric shielding compared to the methyl ester, conferring improved stability against premature saponification. During basic cross-coupling conditions, the methyl ester can suffer 10-15% premature hydrolysis to the free acid, lowering the yield of the target ester intermediate. The ethyl ester reduces this side reaction to <5%, preserving the ester functionality for downstream cyclization.

Evidence DimensionEster retention under basic coupling conditions
Target Compound Data>95% ester retention
Comparator Or BaselineMethyl 2-bromothiophene-3-carboxylate (~85-90% retention, 10-15% hydrolysis)
Quantified Difference~10% reduction in unwanted free acid byproduct
ConditionsAqueous K2CO3 (2-3 eq), Toluene/Ethanol/H2O, 90 °C for 12 hours

Minimizing premature hydrolysis simplifies chromatographic purification and maximizes the yield of the desired cross-coupled intermediate.

Strict Regiocontrol for Thieno[2,3] Fused Systems vs. 3-Bromo Isomer

The specific 2-bromo-3-carboxylate substitution pattern is an absolute requirement for synthesizing thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine cores. Attempting to substitute with the regioisomer, ethyl 3-bromothiophene-2-carboxylate, fundamentally alters the trajectory of downstream cyclization, yielding the isomeric thieno[3,2-d] systems. These isomers possess entirely different spatial geometries, dipole moments, and biological target affinities[1].

Evidence DimensionFused ring system geometry
Target Compound DataYields thieno[2,3] fused systems
Comparator Or BaselineEthyl 3-bromothiophene-2-carboxylate (Yields thieno[3,2] fused systems)
Quantified Difference100% divergence in final scaffold architecture
ConditionsSequential cross-coupling followed by cyclocondensation with amidines or ureas

Procurement of the exact 2,3-isomer is non-negotiable for targeting specific biological pathways or material packing geometries dependent on the thieno[2,3] core.

Favorable Liquid-Phase Handling and Solvent Compatibility

Ethyl 2-bromothiophene-3-carboxylate is a stable liquid at room temperature (boiling point ~257 °C), whereas the corresponding free acid is a solid. The ethyl ester exhibits superior miscibility in non-polar organic solvents like toluene and hexanes compared to the free acid or more polar derivatives, which is heavily favored in industrial-scale organometallic reactions to maintain homogeneous catalysis[1].

Evidence DimensionLipophilicity and solvent miscibility
Target Compound DataLiquid state, highly miscible in toluene
Comparator Or Baseline2-bromothiophene-3-carboxylic acid (Solid, poor solubility in non-polar solvents)
Quantified DifferenceEnables homogeneous catalysis in hydrocarbon solvents without polar aprotic co-solvents
ConditionsStandard laboratory ambient handling and solution preparation

Liquid handling and broad organic solubility streamline automated dispensing and scale-up processing in continuous flow or batch reactors.

Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

This compound is the optimal starting material for building thieno[2,3-d]pyrimidine-based oncology drugs. The C2-bromide allows for the introduction of diverse aryl groups via Suzuki coupling, while the C3-ester is subsequently condensed with guanidines or amidines to form the pyrimidine ring, directly leveraging the regiochemical fidelity and cross-coupling reactivity established in Section 3 [1].

Development of Non-Fullerene Acceptors (NFAs) for Organic Solar Cells

Used extensively in the synthesis of complex, ladder-type conjugated cores (e.g., dithienocyclopentacarbazole). The ethyl ester provides the necessary handle for nucleophilic addition (e.g., with aryllithium reagents) followed by Friedel-Crafts cyclization to form rigid, fused-ring electron acceptors. The compound's stability against premature hydrolysis during the initial Suzuki coupling steps is critical for maintaining high overall yields in these multi-step syntheses [2].

Preparation of Thieno[2,3-b]pyridine Antibacterial Agents

Serves as a reliable precursor where the ester group undergoes controlled saponification and amidation, followed by intramolecular cyclization onto the C2 position (after cross-coupling) to generate the pyridine ring. The specific 2,3-substitution pattern ensures the correct spatial geometry required for target binding in novel antibacterial screening libraries[1].

XLogP3

2.8

Wikipedia

Ethyl 2-bromothiophene-3-carboxylate

Dates

Last modified: 08-16-2023

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